molecular formula C23H31N3O3 B2475702 3-(4-methoxyphenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)propanamide CAS No. 1049438-16-5

3-(4-methoxyphenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)propanamide

Cat. No. B2475702
CAS RN: 1049438-16-5
M. Wt: 397.519
InChI Key: IIWIFRPTWCOASG-UHFFFAOYSA-N
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Description

The compound “3-(4-methoxyphenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)propanamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and methoxyphenyl groups, which are also common in various organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of a piperazine ring attached to a propanamide group through an ethyl linker. Additionally, there would be methoxyphenyl groups attached to the piperazine ring and the propanamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the piperazine ring might participate in substitution reactions .

Scientific Research Applications

Antimicrobial Activities

Research has demonstrated the antimicrobial potential of compounds structurally related to 3-(4-methoxyphenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)propanamide. In one study, novel triazole derivatives, including compounds incorporating 4-methoxybenzaldehyde, exhibited moderate to good antimicrobial activities against various microorganisms, highlighting the compound's relevance in developing antimicrobial agents (Bektaş et al., 2010).

Anti-Ischemic Activity

Another area of application is in the development of anti-ischemic agents. Cinnamide derivatives related to the compound have been synthesized and characterized, demonstrating effective activities against neurotoxicity induced by glutamine in PC12 cells and protective effects on cerebral infarction, suggesting potential therapeutic applications in ischemic conditions (Jian-gang Zhong et al., 2018).

Receptor Ligand Applications

The compound and its analogues have also been explored as receptor ligands, particularly targeting sigma receptors and serotonin receptors. Modifications to the structure to introduce more polar functional groups and reduce lipophilicity have been investigated for potential therapeutic and diagnostic applications in oncology, including as positron emission tomography (PET) radiotracers (Abate et al., 2011). Additionally, derivatives of the compound have been prepared as 5-HT7 receptor antagonists, showing significant inhibitory activities, further underscoring the compound's utility in neurological and psychiatric disorder research (Yoon et al., 2008).

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Additionally, further studies could be conducted to fully characterize its physical and chemical properties .

properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-28-21-8-3-19(4-9-21)5-12-23(27)24-13-14-25-15-17-26(18-16-25)20-6-10-22(29-2)11-7-20/h3-4,6-11H,5,12-18H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWIFRPTWCOASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)propanamide

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